molecular formula C29H30F3NO12 B1200652 N-Trifluoroacetyladriamycinol

N-Trifluoroacetyladriamycinol

カタログ番号: B1200652
分子量: 641.5 g/mol
InChIキー: TWMWXCYMYAQOTO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Trifluoroacetyladriamycinol, also known as ad 92 or ad-P2, belongs to the class of organic compounds known as anthracyclines. These are polyketides containing a tetracenequinone ring structure with a sugar attached by glycosidic linkage. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, this compound is primarily located in the cytoplasm.

科学的研究の応用

Antitumor Activity

1. Preclinical Studies:
Numerous studies have demonstrated the superior antitumor activity of N-Trifluoroacetyladriamycinol compared to Adriamycin. For instance, in mouse models of leukemia, N-Trifluoroacetyladriamycin-14-valerate (AD 32), a related compound, exhibited a remarkable increase in median life-span (+429% for P388 leukemia) compared to +132% for Adriamycin . This suggests that modifications to the Adriamycin structure can lead to significant improvements in therapeutic outcomes.

2. Mechanism of Action:
The mechanism by which this compound exerts its effects involves the inhibition of DNA synthesis and disruption of cellular processes critical for tumor growth. Unlike traditional DNA-binding anthracyclines, this compound has been characterized as a non-DNA binding analogue, which may contribute to its unique efficacy profile .

Pharmacological Properties

1. Reduced Toxicity:
One of the most significant advantages of this compound is its reduced toxicity profile. Studies indicate that this compound has a higher optimal dose range than Adriamycin without the associated delayed toxicity . This property is particularly beneficial in clinical settings where patient tolerance is critical.

2. Solubility and Administration:
Despite its advantages, this compound suffers from poor water solubility, necessitating administration via continuous intravenous infusion in surfactant-containing formulations . Ongoing research aims to develop derivatives with improved solubility to facilitate easier administration and enhance patient compliance.

Clinical Applications

1. Clinical Trials:
Clinical trials have reported promising results for this compound in various malignancies, including leukemia and solid tumors. The compound has shown efficacy in human subjects with manageable side effects, making it a candidate for further development in oncology .

2. Combination Therapies:
Research indicates that combining this compound with other anticancer agents could potentiate its effects. For example, studies on combination therapies involving Adriamycin derivatives have shown enhanced antitumor activity against resistant cancer cell lines .

Case Studies and Findings

Study Cancer Model Efficacy Toxicity Profile
Study 1P388 Leukemia+429% ILSLow
Study 2L1210 Leukemia+445% ILSLow
Study 3Solid TumorsSignificant response in clinical trialsManageable

特性

分子式

C29H30F3NO12

分子量

641.5 g/mol

IUPAC名

N-[6-[[3-(1,2-dihydroxyethyl)-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C29H30F3NO12/c1-10-22(36)13(33-27(41)29(30,31)32)6-17(44-10)45-15-8-28(42,16(35)9-34)7-12-19(15)26(40)21-20(24(12)38)23(37)11-4-3-5-14(43-2)18(11)25(21)39/h3-5,10,13,15-17,22,34-36,38,40,42H,6-9H2,1-2H3,(H,33,41)

InChIキー

TWMWXCYMYAQOTO-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)NC(=O)C(F)(F)F)O

正規SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)NC(=O)C(F)(F)F)O

同義語

AD 92
AD-p2
N-trifluoroacetyladriamycinol

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Trifluoroacetyladriamycinol
Reactant of Route 2
N-Trifluoroacetyladriamycinol
Reactant of Route 3
N-Trifluoroacetyladriamycinol
Reactant of Route 4
N-Trifluoroacetyladriamycinol
Reactant of Route 5
N-Trifluoroacetyladriamycinol
Reactant of Route 6
N-Trifluoroacetyladriamycinol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。